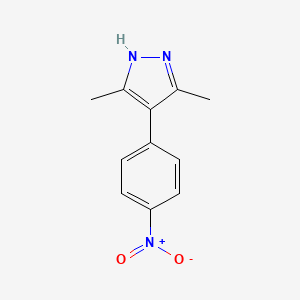
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a nitrophenyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The nitrophenyl group plays a crucial role in binding to the active site of target enzymes, thereby disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical properties and applications.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the pyrazole ring.
3,5-Dimethyl-4-(4-tolylazo)-1H-pyrazole: Contains a tolylazo group instead of a nitrophenyl group.
Uniqueness
3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both the nitrophenyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O2/c1-7-11(8(2)13-12-7)9-3-5-10(6-4-9)14(15)16/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
SQEDUFIDRZYUSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodofuro[2,3-b]pyridine](/img/structure/B13675861.png)
![N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13675867.png)
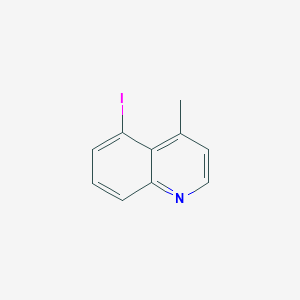
![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)
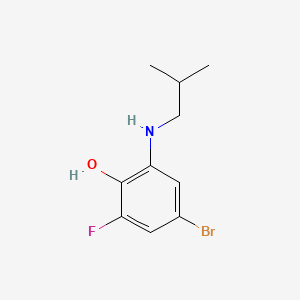

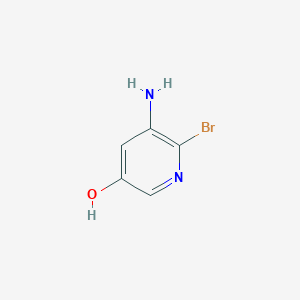
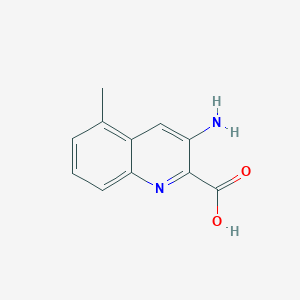
![Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13675927.png)
![5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
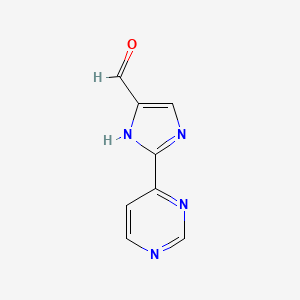

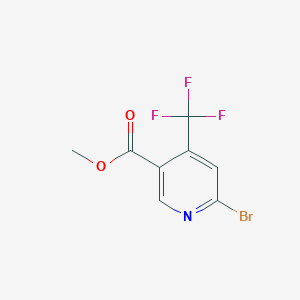
![(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13675951.png)
